1-{1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride
CAS No.: 1955531-60-8
Cat. No.: VC4485081
Molecular Formula: C19H20Cl2FN3O
Molecular Weight: 396.29
* For research use only. Not for human or veterinary use.
![1-{1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride - 1955531-60-8](/images/structure/VC4485081.png)
Specification
CAS No. | 1955531-60-8 |
---|---|
Molecular Formula | C19H20Cl2FN3O |
Molecular Weight | 396.29 |
IUPAC Name | 3-[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride |
Standard InChI | InChI=1S/C19H19ClFN3O.ClH/c20-16-11-14(21)6-5-13(16)12-23-9-7-15(8-10-23)24-18-4-2-1-3-17(18)22-19(24)25;/h1-6,11,15H,7-10,12H2,(H,22,25);1H |
Standard InChI Key | NIOBRIGQIYJUCG-UHFFFAOYSA-N |
SMILES | C1CN(CCC1N2C3=CC=CC=C3NC2=O)CC4=C(C=C(C=C4)F)Cl.Cl |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 3-[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one hydrochloride, reflects its intricate architecture . Its molecular formula is C₁₉H₁₉ClFN₃O·HCl, with a molecular weight of 359.8 g/mol for the free base and 396.2 g/mol for the hydrochloride salt . The structure comprises three key moieties:
-
A 2,3-dihydro-1H-1,3-benzodiazol-2-one core, which is a bicyclic system with a ketone group at position 2.
-
A piperidin-4-yl group substituted at the nitrogen of the benzodiazole ring.
-
A (2-chloro-4-fluorophenyl)methyl side chain attached to the piperidine nitrogen.
The SMILES notation (C1CN(CCC1N2C3=CC=CC=C3NC2=O)CC4=C(C=C(C=C4)F)Cl
) and InChIKey (TXZJOEVZPMGIRW-UHFFFAOYSA-N
) provide precise representations of its atomic connectivity .
Synthesis and Manufacturing
Optimization Challenges
Key challenges include controlling regioselectivity during benzodiazole formation and minimizing racemization at the piperidine center. Industrial-scale production may employ continuous flow reactors to enhance yield and purity.
Physicochemical Properties
The compound’s moderate lipophilicity suggests potential blood-brain barrier penetration, aligning with its exploration in neurological targets .
Applications and Research Directions
Therapeutic Exploration
-
Neuropsychiatric disorders: Potential use in schizophrenia or anxiety due to 5-HT receptor modulation.
-
Oncology: Piperidine derivatives are investigated as kinase inhibitors; this compound’s halogenated aryl group may confer DNA intercalation properties.
Industrial Availability
The compound is listed by suppliers like Tianjin Lonma Co., Ltd and Nanjing Duolong Bio-tech Co., Ltd., indicating its use in preclinical research .
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